molecular formula C11H15ClFN B1341600 3-(4-Fluorobenzyl)pyrrolidine hydrochloride CAS No. 1003561-95-2

3-(4-Fluorobenzyl)pyrrolidine hydrochloride

Cat. No. B1341600
M. Wt: 215.69 g/mol
InChI Key: RFFYWYHVLRGBST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds and pyridine derivatives is well-documented. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, which could be adapted for the synthesis of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride . Additionally, a novel strategy for synthesizing poly-substituted pyridines via C-F bond cleavage is presented, which may be relevant for introducing fluorine into the benzyl position . The synthesis of a hydrazone derivative provides insights into the manipulation of fluorobenzyl moieties .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a hydrazone derivative was determined by X-ray diffraction, and its theoretical calculations were performed using density functional theory . Similarly, the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative was elucidated, showing a planar molecule with an envelope conformation of the pyrrolidin ring . These studies suggest that 3-(4-Fluorobenzyl)pyrrolidine hydrochloride could also be characterized using similar methods.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the compound of interest. For instance, the synthesis of a tetrahydrochromeno[3,4-c]pyridin-5-one derivative involves reactions starting from resorcinol and a piperidine carboxylate hydrochloride . Additionally, the synthesis of pyrrolidin-2-ones with anti-inflammatory activities involves the manipulation of benzylidene moieties . These reactions could potentially be adapted to synthesize and modify the 3-(4-Fluorobenzyl)pyrrolidine hydrochloride structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(4-Fluorobenzyl)pyrrolidine hydrochloride are not directly reported, related compounds provide some context. The synthesis of β-(o-hydroxybenzyl)pyridines involves three-component condensation reactions, which could influence the physical properties of similar compounds . The characterization of tri(o-fluorobenzyl)tin esters provides information on the coordination chemistry of fluorobenzyl groups, which could be relevant to the reactivity of the compound .

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .

2. Pharmacology

  • Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
  • Methods : The study involves the exploration of pyrrolidine derivatives, emphasizing their significance as fundamental components of the skeletal structure .
  • Results : Pyrrolidine derivatives have shown a wide range of important activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P280 and P305+P351+P338 .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFYWYHVLRGBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589967
Record name 3-[(4-Fluorophenyl)methyl]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)pyrrolidine hydrochloride

CAS RN

1003561-95-2
Record name 3-[(4-Fluorophenyl)methyl]pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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